N-(4-cyanophenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of structurally similar compounds involves various chemical reactions, including condensation, acylation, and cyclooxygenase inhibition studies, though specific synthesis details for N-(4-cyanophenyl)-2,4-dimethylbenzamide are scarce. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide showcases a process that might parallel the synthesis of related compounds, including crystal structure determination through X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis Structural analysis of related compounds has been conducted using methods like X-ray crystallography and DFT calculations. These analyses reveal the molecular geometry, including bond lengths, angles, and dihedral angles, offering insight into the structure-property relationships that could be applicable to this compound (Karabulut et al., 2014).
Chemical Reactions and Properties Research on similar compounds has explored their reactivity and interactions, such as the reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents, leading to the formation of derivatives and heterocyclic compounds. This gives an indication of the chemical versatility and potential reactivity patterns of this compound (Mukaiyama & Yamaguchi, 1966).
Physical Properties Analysis The electronic structure and physical properties of related compounds, like 4-(N,N-dimethylamino)-4′-cyano-biphenyl, have been studied using UV/VIS absorption spectroscopy and CNDO/S-CI calculations, highlighting the importance of molecular structure in determining the optical and electronic properties (Maus & Rettig, 1997).
Chemical Properties Analysis Improvement approaches for the synthesis of related compounds have been investigated, showcasing the influence of reaction conditions on yield and suggesting similar optimization strategies could be applied to this compound synthesis. Such research offers insights into enhancing chemical synthesis efficiency and understanding the compound's reactivity under various conditions (Xue, 2013).
Mechanism of Action
Target of Action
Similar compounds such as n-aroyl-n’-phenylthioureas have been known to exhibit a wide variety of biological activities .
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been shown to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its target and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
properties
IUPAC Name |
N-(4-cyanophenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)16(19)18-14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRHUWMIXOXUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358933 |
Source
|
Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701245-81-0 |
Source
|
Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.